![molecular formula C12H9ClF3N5S B7469649 1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-pyridin-3-ylthiourea](/img/structure/B7469649.png)
1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-pyridin-3-ylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-pyridin-3-ylthiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CCT018159 and is a small molecule inhibitor of the protein kinase PAK4, which has been linked to the progression of cancer.
Mecanismo De Acción
The mechanism of action of CCT018159 involves the inhibition of PAK4, which is a serine/threonine protein kinase that plays a crucial role in cell proliferation, migration, and survival. PAK4 is overexpressed in several types of cancer and has been linked to cancer progression. Inhibition of PAK4 by CCT018159 leads to the disruption of downstream signaling pathways, which ultimately leads to reduced cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
CCT018159 has been shown to have several biochemical and physiological effects. In vitro studies have shown that CCT018159 inhibits PAK4 activity, leading to reduced cancer cell proliferation and induction of apoptosis. In vivo studies have also shown that CCT018159 has antitumor activity in several cancer models. Additionally, CCT018159 has been shown to inhibit angiogenesis and tumor metastasis in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CCT018159 for lab experiments is its specificity for PAK4. This compound has been shown to selectively inhibit PAK4 activity without affecting other kinases. Additionally, CCT018159 has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of CCT018159 is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on CCT018159. One area of research is in the development of more potent and selective PAK4 inhibitors. Additionally, further studies are needed to fully understand the mechanisms of action of CCT018159 and its potential applications in cancer treatment. Other potential applications of CCT018159 include the treatment of inflammatory diseases and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-pyridin-3-ylthiourea involves a series of chemical reactions starting with the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-amine with carbon disulfide, followed by the reaction with potassium hydroxide to form potassium 3-chloro-5-(trifluoromethyl)pyridin-2-yl dithiocarbamate. The final step involves the reaction of this intermediate with 3-chloro-5-(trifluoromethyl)pyridin-2-ylamine to form CCT018159.
Aplicaciones Científicas De Investigación
The potential applications of CCT018159 in scientific research are vast. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that PAK4 is overexpressed in several types of cancer, including breast, pancreatic, and lung cancer. Inhibition of PAK4 by CCT018159 has been shown to reduce cancer cell proliferation and induce apoptosis, making it a potential therapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-pyridin-3-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N5S/c13-9-4-7(12(14,15)16)5-18-10(9)20-21-11(22)19-8-2-1-3-17-6-8/h1-6H,(H,18,20)(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEHXSBYOLGIHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=S)NNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

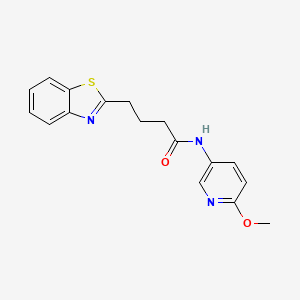

![2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide](/img/structure/B7469579.png)
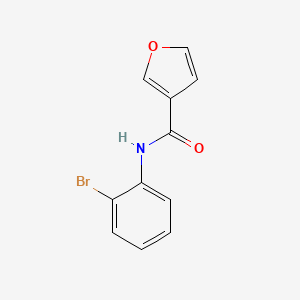
![Methyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7469597.png)
![N-butan-2-yl-2-[8-(3-cyclopentylpropanoyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7469602.png)
![N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7469607.png)
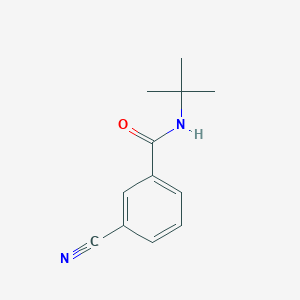

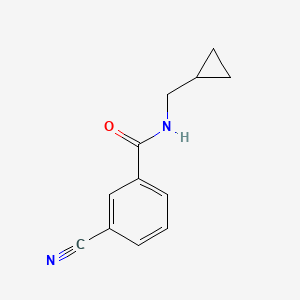
![N-(furan-2-ylmethyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7469627.png)
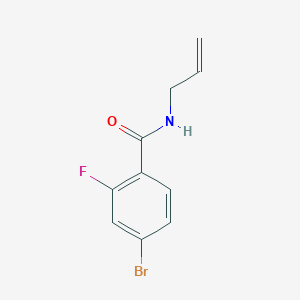
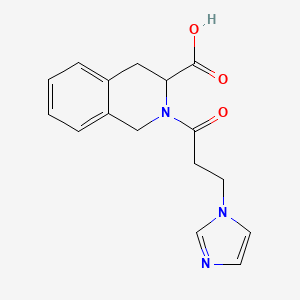
![[2-(1H-indol-3-yl)-2-oxoethyl] 4-oxo-3-propan-2-ylphthalazine-1-carboxylate](/img/structure/B7469666.png)